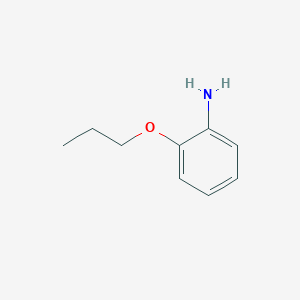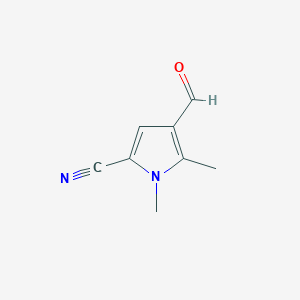
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione can be represented by the SMILES notation: C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 .Physical And Chemical Properties Analysis
The compound has a density of 1.314g/cm3 and a boiling point of 479.8ºC at 760 mmHg . The melting point and other physical properties were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Proteomics Research
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the analysis of protein structure, interactions, and functions in complex biological systems.
Medicinal Chemistry
This compound has intriguing properties that captivate scientific researchers and is utilized in the field of medicinal chemistry. Medicinal chemistry involves the design and synthesis of therapeutic agents. The compound could potentially be used in the development of new drugs or therapies.
Organic Synthesis
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is also used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is a science based on a set of principles and concepts by which organic chemists can rationalize known organic reactions and predict new ones.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLVRDDVBGXOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368403 |
Source


|
| Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione | |
CAS RN |
67213-74-5 |
Source


|
| Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylbenzyl)oxy]benzoic acid](/img/structure/B1271034.png)




![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)



![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)

